molecular formula C8H6ClF3O B12082976 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene

5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene

Cat. No.: B12082976
M. Wt: 210.58 g/mol
InChI Key: NPWRZLRDWQYIQK-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C8H6ClF2O. This compound is part of the broader class of halogenated aromatic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms (chlorine and fluorine) and a methoxy group in its structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: The introduction of chlorine and fluorine atoms into the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas (Cl2) and fluorine gas (F2) or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-difluoropyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.

    5-Chloro-2-(substituted phenyl)benzo[d]thiazole: Contains a benzo[d]thiazole moiety instead of a methoxy group.

    5-Chloro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

5-Chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is unique due to the combination of its halogen atoms and methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C8H6ClF3O/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,8H,1H3

InChI Key

NPWRZLRDWQYIQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)C(F)F

Origin of Product

United States

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